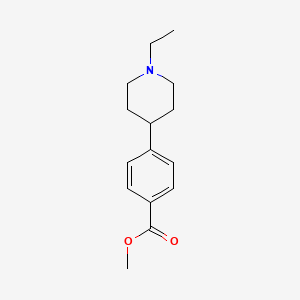

Methyl 4-(1-ethylpiperidin-4-yl)benzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

methyl 4-(1-ethylpiperidin-4-yl)benzoate |

InChI |

InChI=1S/C15H21NO2/c1-3-16-10-8-13(9-11-16)12-4-6-14(7-5-12)15(17)18-2/h4-7,13H,3,8-11H2,1-2H3 |

InChI Key |

WULVHZFJNUQKRE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl 4 1 Ethylpiperidin 4 Yl Benzoate

Hydrolytic Cleavage of the Ester Bond

The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of Methyl 4-(1-ethylpiperidin-4-yl)benzoate is a reversible process that reaches equilibrium. libretexts.org The reaction requires the presence of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. The primary products are 4-(1-ethylpiperidin-4-yl)benzoic acid and methanol (B129727).

The mechanism, a reverse of the Fischer esterification, proceeds as follows: libretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final product, 4-(1-ethylpiperidin-4-yl)benzoic acid.

Due to the reversible nature of this reaction, a large excess of water is typically used to drive the equilibrium towards the products. libretexts.org

Base-Promoted Hydrolysis Mechanisms

Under basic conditions, the hydrolysis of this compound, known as saponification, is an irreversible reaction. masterorganicchemistry.comwikipedia.org The process is promoted by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and results in the formation of an alcohol (methanol) and the corresponding carboxylate salt.

The mechanism involves the following steps: libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. youtube.com

Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. libretexts.org

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed 4-(1-ethylpiperidin-4-yl)benzoic acid. This acid-base reaction is essentially irreversible and forms methanol and the sodium or potassium salt of 4-(1-ethylpiperidin-4-yl)benzoic acid. masterorganicchemistry.com

| Condition | Reagents | Key Intermediate | Initial Product(s) | Final Product (after workup) | Reversibility |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂O, H₂SO₄ (cat.) | Protonated Carbonyl | 4-(1-ethylpiperidin-4-yl)benzoic acid + Methanol | 4-(1-ethylpiperidin-4-yl)benzoic acid | Reversible |

| Base-Promoted | NaOH, H₂O | Tetrahedral Alkoxide | Sodium 4-(1-ethylpiperidin-4-yl)benzoate + Methanol | 4-(1-ethylpiperidin-4-yl)benzoic acid (after H₃O⁺ workup) | Irreversible |

Reductive Modifications of the Benzoate (B1203000) Moiety

The ester group of this compound can be reduced to a primary alcohol. The choice of reducing agent determines the outcome and selectivity of the reaction.

Reduction to Alcohol Derivatives (e.g., via Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing esters to primary alcohols. harvard.edumasterorganicchemistry.com Treatment of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, yields [4-(1-ethylpiperidin-4-yl)phenyl]methanol.

The reduction mechanism proceeds via nucleophilic acyl substitution: masterorganicchemistry.comadichemistry.com

Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org

Elimination of Methoxide: The intermediate collapses, reforming the carbonyl group and eliminating a methoxide ion coordinated to an aluminum species. This step produces an intermediate aldehyde.

Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄, forming an alkoxide intermediate. masterorganicchemistry.com

Protonation: During the workup step, the alkoxide is protonated by the addition of water or dilute acid to give the final product, [4-(1-ethylpiperidin-4-yl)phenyl]methanol. libretexts.org

Due to its high reactivity, LiAlH₄ will reduce a wide range of functional groups and must be used with care in anhydrous conditions. harvard.edu

Selective Reduction Pathways

Achieving selective reduction of the ester in the presence of other potentially reactive groups requires milder reducing agents. While the tertiary amine in the piperidine (B6355638) ring is generally stable to hydride reagents, other functional groups that might be present on a more complex analogue would necessitate a chemoselective approach.

Lithium Borohydride (LiBH₄): This reagent is milder than LiAlH₄ and is often used for the selective reduction of esters in the presence of functional groups like carboxylic acids or tertiary amides. harvard.edu Its reactivity can be tuned by the choice of solvent.

Diisobutylaluminum Hydride (DIBAL-H): At low temperatures, DIBAL-H can be used to achieve the partial reduction of esters to aldehydes. However, careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

| Reagent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1) Anhydrous Ether (e.g., THF) 2) H₂O or H₃O⁺ workup | [4-(1-ethylpiperidin-4-yl)phenyl]methanol | Highly reactive, non-selective. Reduces most carbonyl functional groups. harvard.edu |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | 4-(1-ethylpiperidin-4-yl)benzaldehyde (intermediate) | Can allow for partial reduction to the aldehyde if conditions are carefully controlled. |

Chemical Modifications of the Piperidine Ring System

The N-ethylpiperidine ring offers several avenues for chemical modification, allowing for the synthesis of diverse analogues. Key transformations include modifications at the nitrogen atom and functionalization of the carbon framework.

N-Dealkylation: The N-ethyl group can be removed through various N-dealkylation procedures. This is a common metabolic pathway for many drug molecules containing N-alkyl moieties. mdpi.com Chemical methods often involve reaction with chloroformates, such as 1-chloroethyl chloroformate (ACE-Cl), followed by hydrolysis to yield the secondary amine, methyl 4-(piperidin-4-yl)benzoate. nih.gov This secondary amine can then be re-alkylated with different alkyl groups to generate a library of analogues.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds represents a modern and efficient approach to creating structural diversity. researchgate.net Rhodium-catalyzed C-H insertion reactions, for example, can introduce new substituents at specific positions. The regioselectivity of these reactions (i.e., functionalization at C2, C3, or C4) can often be controlled by the choice of catalyst and directing groups attached to the nitrogen atom. nih.govacs.org This allows for the introduction of aryl or alkyl groups onto the piperidine backbone.

Ring Synthesis and Modification: While not a direct modification of the pre-formed molecule, the synthesis of piperidine derivatives from piperidin-4-ones is a common strategy. chemrevlett.comgoogleapis.com Starting with N-ethyl-4-piperidone, a wide variety of aryl groups can be introduced at the 4-position via reactions like the Negishi coupling of a 4-piperidylzinc intermediate. nih.gov This highlights the synthetic accessibility and potential for variation in the 4-arylpiperidine scaffold.

These modification strategies are crucial in medicinal chemistry for exploring structure-activity relationships and optimizing the properties of lead compounds.

N-Oxidation Reactions

The tertiary amine functionality within the 1-ethylpiperidine (B146950) moiety of this compound is susceptible to oxidation, leading to the formation of an N-oxide. This transformation is a common metabolic pathway for many xenobiotics containing tertiary amine groups. The reaction involves the introduction of an oxygen atom to the nitrogen, resulting in a formal positive charge on the nitrogen and a negative charge on the oxygen.

Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction with these reagents typically proceeds under mild conditions. The stereoselectivity of N-oxidation in substituted piperidines has been a subject of study. For instance, in conformationally biased N-alkylpiperidines, oxidation often shows a preference for axial attack, leading to the predominant formation of one diastereomer of the N-oxide. The specific stereochemical outcome for this compound would depend on the preferred conformation of the piperidine ring.

Table 1: N-Oxidation of Tertiary Amines

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, room temperature | N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., dichloromethane), 0°C to room temperature | N-oxide |

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring

The saturated carbocyclic framework of the piperidine ring in this compound is generally unreactive towards both electrophilic and nucleophilic substitution reactions under standard conditions. The carbon-hydrogen bonds of the piperidine ring are strong and non-polar, making them poor targets for electrophiles. Similarly, the absence of good leaving groups on the ring carbons precludes direct nucleophilic substitution.

However, transformations involving the piperidine ring can occur under specific circumstances, often requiring initial functionalization. For instance, if a leaving group were present on the piperidine ring, nucleophilic substitution could be possible. Reactions involving the generation of radical or cationic intermediates might also lead to substitution on the ring, but such transformations are not typical for this compound under normal laboratory conditions. Research on closely related 2-arylpiperidine derivatives has shown that deprotonation at the 2-position can be achieved using strong bases, allowing for subsequent reaction with electrophiles. However, this reactivity is specific to the position adjacent to both the nitrogen and the aryl group and is not directly applicable to the other positions on the piperidine ring of this compound.

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzoate ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the methyl ester group (-COOCH₃) and the 1-ethylpiperidin-4-yl group.

The methyl ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons of the carbonyl group. As a result, it is a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to unsubstituted benzene. Furthermore, it is a meta-director , meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5).

Conversely, the 1-ethylpiperidin-4-yl group, being an alkyl substituent attached via a carbon atom, is an activating group. It donates electron density to the aromatic ring through an inductive effect, thereby increasing the rate of electrophilic aromatic substitution. Activating groups are typically ortho, para-directors , meaning they direct incoming electrophiles to the positions ortho (C2 and C6) and para (C4) to themselves. In this molecule, the para position is already occupied by the ester group.

A common example of an electrophilic aromatic substitution is nitration. The nitration of methyl benzoate, a closely related compound, is a well-documented reaction that proceeds by treating methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid. This reaction yields methyl 3-nitrobenzoate as the major product, consistent with the meta-directing effect of the ester group. aiinmr.comma.edumnstate.eduyoutube.comrsc.org

Table 2: Directing Effects of Substituents on the Benzoate Ring

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

| -COOCH₃ | Electron-withdrawing | Deactivating | Meta |

| 1-ethylpiperidin-4-yl | Electron-donating | Activating | Ortho, Para |

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Position of Substitution | Predicted Major Product |

| Nitration | NO₂⁺ | Ortho to piperidinyl group | Methyl 3-nitro-4-(1-ethylpiperidin-4-yl)benzoate |

| Halogenation (e.g., Bromination) | Br⁺ | Ortho to piperidinyl group | Methyl 3-bromo-4-(1-ethylpiperidin-4-yl)benzoate |

| Friedel-Crafts Alkylation | R⁺ | Ortho to piperidinyl group | Methyl 3-alkyl-4-(1-ethylpiperidin-4-yl)benzoate |

| Friedel-Crafts Acylation | RC(O)⁺ | Ortho to piperidinyl group | Methyl 3-acyl-4-(1-ethylpiperidin-4-yl)benzoate |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual product distribution would need to be confirmed by experimental data.

Advanced Characterization Techniques for Methyl 4 1 Ethylpiperidin 4 Yl Benzoate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the entire molecular structure.

Proton (¹H) NMR spectroscopy reveals the distinct electronic environments of hydrogen atoms within a molecule. The spectrum for Methyl 4-(1-ethylpiperidin-4-yl)benzoate is expected to show characteristic signals corresponding to the benzoate (B1203000), piperidine (B6355638), and ethyl moieties. Each signal is defined by its chemical shift (δ) in parts per million (ppm), its integration (the relative number of protons it represents), and its multiplicity (splitting pattern), which indicates the number of neighboring protons.

The anticipated ¹H NMR signals for the molecule are:

Aromatic Protons: The 1,4-disubstituted benzene (B151609) ring should produce a distinct AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing ester group are expected to be downfield (higher ppm) compared to the protons ortho to the piperidine ring.

Methyl Ester Protons: The three protons of the methyl group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

Piperidine Ring Protons: The protons on the piperidine ring will show complex multiplets due to their diastereotopic nature and coupling with each other. The proton at the C4 position (methine proton) would be shifted downfield due to its attachment to the benzene ring.

N-Ethyl Group Protons: The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-), coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃), coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COO) | ~7.9-8.1 | Doublet (d) | 2H |

| Aromatic (ortho to piperidine) | ~7.3-7.5 | Doublet (d) | 2H |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet (s) | 3H |

| Piperidine H4 (methine) | ~2.8-3.1 | Multiplet (m) | 1H |

| Piperidine H2, H6 (axial/equatorial) | ~2.9-3.2 / ~2.0-2.3 | Multiplets (m) | 4H |

| Piperidine H3, H5 (axial/equatorial) | ~1.7-2.0 | Multiplets (m) | 4H |

| N-Ethyl (-CH₂CH₃) | ~2.4-2.6 | Quartet (q) | 2H |

| N-Ethyl (-CH₂CH₃) | ~1.0-1.2 | Triplet (t) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom typically gives a distinct signal. For this compound, a total of 12 distinct signals are expected, as symmetry in the benzene ring makes the ortho and meta carbons chemically equivalent.

The expected ¹³C NMR signals include:

Carbonyl Carbon: The ester carbonyl carbon (-COO-) will appear significantly downfield (~166-168 ppm).

Aromatic Carbons: Four signals are expected for the benzene ring: two for the quaternary (substituted) carbons and two for the protonated carbons.

Aliphatic Carbons: Signals corresponding to the five unique carbons of the N-ethylpiperidine moiety and the single methyl ester carbon will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OO-) | 166-168 |

| Aromatic C4 (C-piperidine) | 148-152 |

| Aromatic C1 (C-COO) | 128-130 |

| Aromatic C2, C6 | 129-131 |

| Aromatic C3, C5 | 126-128 |

| Methyl Ester (-OC H₃) | 51-53 |

| N-Ethyl (-C H₂CH₃) | 52-54 |

| Piperidine C2, C6 | 53-55 |

| Piperidine C4 | 42-45 |

| Piperidine C3, C5 | 32-35 |

| N-Ethyl (-CH₂C H₃) | 12-14 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity of complex molecules. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons in the N-ethyl group (the -CH₂- and -CH₃) and throughout the piperidine ring system, confirming their spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. researchgate.net It would be used to definitively assign each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the singlet at ~3.9 ppm would correlate with the carbon signal at ~51-53 ppm, confirming the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon (-C OO-).

Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.

A crucial correlation from the piperidine H4 proton to the aromatic C4 carbon, confirming the connection point between the two ring systems.

Correlations from the N-ethyl methylene protons to the piperidine C2 and C6 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. scielo.br It typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation. For this compound (molecular formula C₁₅H₂₁NO₂), the expected protonated molecular ion would appear at an m/z value corresponding to its molecular weight plus the mass of a proton.

Molecular Weight: 247.34 Da

Expected [M+H]⁺ ion: m/z ≈ 248.35

By using tandem mass spectrometry (MS/MS), the [M+H]⁺ ion can be isolated and fragmented to yield structural information. Common fragmentation pathways for N-alkyl piperidine compounds involve cleavage of the N-alkyl group or ring-opening mechanisms. nih.govresearchgate.net Plausible fragment ions could result from the loss of an ethyl radical (C₂H₅•) or the cleavage of the ester group.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition, as each element has a unique exact mass. This is a definitive method for confirming the molecular formula of a compound.

For the protonated molecule [C₁₅H₂₂NO₂]⁺, the theoretical exact mass can be calculated:

Calculated Exact Mass of [M+H]⁺: 248.16450 Da

An experimental HRMS measurement matching this value would provide unequivocal confirmation of the elemental formula C₁₅H₂₁NO₂, thereby validating the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS)

No experimental data on the tandem mass spectrometry (MS/MS) fragmentation patterns of this compound is available in published literature. This technique would typically be used to elucidate the compound's structure by identifying characteristic fragment ions, but such a study has not been found.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Specific infrared (IR) and Raman spectra for this compound have not been published. Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. Analysis of the key vibrational modes would include:

C=O Stretch (Ester): Expected in the range of 1715-1735 cm⁻¹.

C-O Stretch (Ester): Typically found between 1100-1300 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring vibrations usually appear around 1450-1600 cm⁻¹.

C-H Bending (Aromatic): These bands help determine the substitution pattern on the benzene ring.

C-N Stretch (Tertiary Amine): Generally observed in the 1020-1250 cm⁻¹ region.

Aliphatic C-H Stretches: Expected just below 3000 cm⁻¹.

Without experimental data, a table of characteristic peaks cannot be generated.

Electronic Spectroscopy (UV-Vis and Photoluminescence) for Chromophore Analysis

There is no available data regarding the ultraviolet-visible (UV-Vis) absorption or photoluminescence (fluorescence) properties of this compound. The primary chromophore in this molecule is the methyl benzoate portion. Electronic spectroscopy would reveal information about the electronic transitions within the molecule, including the maximum absorption wavelength (λmax), which is influenced by the substituted piperidine ring.

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

A crystal structure for this compound has not been reported. X-ray diffraction analysis of a single crystal would provide definitive information on its solid-state molecular geometry, bond lengths, bond angles, and how the molecules pack together in the crystal lattice. Without this data, details on the crystal system, space group, and unit cell dimensions remain unknown.

Computational and Theoretical Investigations of Methyl 4 1 Ethylpiperidin 4 Yl Benzoate

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process also involves identifying various possible conformations (conformers) of the molecule and determining their relative energies to find the most stable, or ground-state, conformer.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. In a typical DFT study, a functional (such as B3LYP) and a basis set (e.g., 6-311G(d,p)) are chosen to approximate the complex interactions between electrons. bhu.ac.in The software then systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the lowest possible energy. This optimized geometry is crucial, as it forms the basis for all subsequent property calculations.

Illustrative Geometrical Parameters from DFT Optimization

| Parameter | Description | Illustrative Value |

|---|---|---|

| Bond Length (Å) | The distance between the nuclei of two bonded atoms (e.g., C=O). | 1.2-1.4 Å |

| Bond Angle (°) | The angle formed between three connected atoms (e.g., O-C-C). | 109.5-120° |

| Dihedral Angle (°) | The rotational angle between the planes of two sets of three atoms. | Varies |

Beyond DFT, other methods can be employed for geometry optimization. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. They can be computationally intensive but provide a fundamental understanding of the molecular structure.

Semi-empirical methods represent a faster, more approximate approach. They simplify the complex equations of quantum mechanics by incorporating some parameters derived from experimental data. Methods like AM1 and PM3 are particularly useful for large molecules where ab initio or DFT calculations would be too time-consuming. These methods are excellent for initial conformational searches to identify potential low-energy structures before refining them with more accurate methods like DFT.

Electronic Structure and Reactivity Predictions

Once the optimized geometry is obtained, computational methods can delve into the electronic properties of the molecule, which are key to understanding its chemical behavior and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. acs.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A region of a molecule with a high HOMO density is likely to be the site of nucleophilic attack.

LUMO: This is the innermost orbital without any electrons and acts as an electron acceptor. A region with high LUMO density is susceptible to electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. malayajournal.orgresearchgate.net

Illustrative FMO Data

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | The difference in energy between LUMO and HOMO | 5.0 eV |

A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution on the surface of a molecule. researchgate.net It helps to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and predicting reaction sites. malayajournal.org The MEP surface is typically color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, which are prone to electrophilic attack. bhu.ac.in

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. bhu.ac.in

Green/Yellow: Represent intermediate or neutral potential. researchgate.net

For Methyl 4-(1-ethylpiperidin-4-yl)benzoate, the oxygen atoms of the ester group would be expected to show a negative potential (red), while hydrogen atoms on the ethyl and piperidine (B6355638) groups might show a more positive potential (blue).

Simulated Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry can simulate various types of spectra for a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure or to help in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts are often scaled and compared to experimental values to validate the computed structure. researchgate.net

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. Each frequency corresponds to a specific molecular motion (e.g., stretching or bending of bonds), which aligns with the absorption peaks observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions within the molecule. These transitions correspond to the absorption of light in the ultraviolet-visible range and can be used to predict the maximum absorption wavelength (λmax) of the compound. researchgate.net

Illustrative Comparison of Simulated vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Illustrative Calculated Value | Illustrative Experimental Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Shift | 167 ppm | 166 ppm |

| IR | Carbonyl (C=O) Stretch | 1730 cm⁻¹ | 1725 cm⁻¹ |

| UV-Vis | λmax | 245 nm | 248 nm |

Computational Determination of Quantum Chemical Descriptors

The in-silico prediction of molecular properties plays a crucial role in modern chemistry, offering insights into the physicochemical behavior of a compound without the need for empirical experimentation. For this compound, a variety of quantum chemical descriptors have been computationally determined to predict its pharmacokinetic and pharmacodynamic characteristics. These descriptors, including the Topological Polar Surface Area (TPSA), lipophilicity (LogP), hydrogen bonding capacity, and molecular flexibility through rotatable bond analysis, are fundamental to understanding the molecule's potential interactions within a biological system.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a valuable predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. For this compound, the computationally determined TPSA provides an estimation of its ability to traverse biological membranes.

Table 1: Calculated Topological Polar Surface Area (TPSA) for this compound

| Descriptor | Calculated Value |

| TPSA | 38.67 Ų |

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. This parameter influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP value is often sought in drug design to ensure adequate solubility in both aqueous and lipid environments. The calculated LogP for this compound indicates its relative distribution preference between a nonpolar and a polar phase.

Table 2: Calculated LogP for this compound

| Descriptor | Calculated Value |

| LogP | 3.56 |

The capacity of a molecule to form hydrogen bonds is a key determinant of its interaction with biological targets and its solubility in protic solvents. This is quantified by the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms). These counts are integral to established guidelines for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Hydrogen Bond Donor and Acceptor Counts for this compound

| Descriptor | Count |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein due to the ability to adopt an optimal conformation, but excessive flexibility can be entropically unfavorable and may lead to poor oral bioavailability. The analysis of rotatable bonds in this compound provides insight into its structural adaptability.

Table 4: Rotatable Bonds in this compound

| Descriptor | Count |

| Rotatable Bonds | 4 |

Investigation of Non-Linear Optical (NLO) Properties in Related Piperidine Derivatives

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including signal processing and data storage. Organic compounds, particularly those with π-conjugated systems, can exhibit substantial NLO properties. The investigation into piperidine derivatives has revealed that this heterocyclic scaffold can be a component of molecules with interesting NLO characteristics.

Theoretical studies, often employing Density Functional Theory (DFT), have been conducted on various piperidone and piperidine derivatives to explore their NLO properties. acdlabs.com These studies focus on calculating parameters such as polarizability and first hyperpolarizability, which are measures of the NLO response of a molecule. acdlabs.com The presence of a π-bond system in organic compounds can lead to electric charge delocalization, a key factor in enabling NLO properties. acdlabs.com

Structure Activity Relationship Sar Investigations of Methyl 4 1 Ethylpiperidin 4 Yl Benzoate Analogues

Design Principles for Methyl 4-(1-ethylpiperidin-4-yl)benzoate Analogues

The generation of analogues for SAR studies is guided by systematic chemical strategies aimed at exploring the chemical space around the parent molecule. These strategies range from targeted modifications based on structural hypotheses to the generation of large, diverse libraries of compounds.

Rational Design Approaches for Molecular Diversification

Rational design is a targeted approach that leverages an understanding of the biological target and the mechanism of action to design new molecules. In the context of this compound analogues, this involves making specific, well-reasoned changes to the molecule to probe interactions with its biological target.

Key strategies include:

Scaffold Hopping: Replacing the core piperidine-benzoate structure with other heterocyclic or aromatic systems that maintain a similar spatial arrangement of key functional groups.

Functional Group Modification: Altering or replacing the ethyl group on the piperidine (B6355638) nitrogen or the methyl ester on the benzoate (B1203000) ring to explore the impact on binding affinity and metabolic stability. For instance, replacing the N-ethyl group with other alkyl or acyl groups can probe the size and electronic requirements of the binding pocket.

Conformational Constraint: Introducing elements of rigidity, such as incorporating the piperidine ring into a bicyclic system, to lock the molecule into a specific conformation. This can help determine the bioactive conformation and potentially increase binding affinity by reducing the entropic penalty of binding.

These rational design approaches are often guided by computational modeling, which can predict how proposed analogues will bind to a target protein, thus prioritizing the synthesis of the most promising compounds. nih.gov

Combinatorial Chemistry Strategies for Library Generation

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of diverse compounds, known as chemical libraries. nih.gov This approach allows for a broad exploration of the SAR landscape. For the this compound scaffold, a combinatorial library could be constructed by systematically varying three key components: the substituent on the piperidine nitrogen, the substitution pattern on the aromatic ring, and the nature of the ester group.

The process typically involves solid-phase synthesis, where the core molecule is attached to a resin bead, and subsequent chemical building blocks are added in a stepwise fashion. researchgate.net For example, a library could be generated from three sets of building blocks:

Amines: A diverse set of aldehydes could be used for reductive amination with the secondary amine of the piperidine precursor to introduce a variety of substituents in place of the ethyl group.

Aryl Halides/Boronic Acids: Substituted 4-halobenzoic acids or 4-boronobenzoic acids could be coupled to the piperidine core to introduce a wide range of substituents on the phenyl ring.

Alcohols: A variety of alcohols could be used in the final esterification step to create different esters.

This systematic approach can generate hundreds or thousands of unique compounds, which can then be screened for biological activity to identify key structural features that contribute to the desired effect. nih.gov

Impact of Substitutions on the Benzoate Moiety

The benzoate portion of the molecule is a critical component for molecular recognition and binding. Modifications to this moiety can profoundly affect the compound's activity through electronic, steric, and conformational effects.

Electronic Effects of Substituents on the Phenyl Ring

The electronic nature of substituents on the phenyl ring can significantly alter the molecule's properties, including its binding affinity and bioavailability. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the aromatic ring. This can influence hydrogen bonding capabilities and pi-stacking interactions with the biological target. EWGs generally increase the acidity of any nearby protons and can affect the reactivity of the ester carbonyl. nih.gov

The position of the substituent (ortho, meta, or para relative to the piperidine) is also crucial, as it dictates the interplay between inductive and resonance effects, thereby fine-tuning the electronic properties of the molecule. nih.gov

Table 1: Influence of Electronic Substituents on the Benzoate Ring

| Substituent (Position) | Electronic Nature | Predicted Impact on Activity |

|---|---|---|

| 4-Nitro (-NO₂) | Strong EWG | May enhance interactions with electron-rich pockets; alters charge distribution. |

| 4-Methoxy (-OCH₃) | Strong EDG | Can participate in hydrogen bonding; increases electron density for pi-stacking. |

| 4-Chloro (-Cl) | EWG (Inductive), EDG (Resonance) | Modifies electrostatic potential; can form halogen bonds. |

Steric Effects and Conformational Preferences

The size and shape (steric bulk) of substituents on the benzoate ring can directly impact how the molecule fits into its binding site. Large, bulky groups may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger group may be required to fill a hydrophobic pocket and increase affinity.

Table 2: Impact of Steric Bulk on Conformational Preference

| Substituent (Position) | Steric Bulk | Potential Conformational Impact |

|---|---|---|

| 2-Methyl (-CH₃) | Moderate | May cause torsion in the bond connecting the phenyl and piperidine rings. |

| 4-tert-Butyl (-C(CH₃)₃) | High | Can provide a strong anchor in a hydrophobic pocket but may clash if space is limited. |

Isosteric Replacements of the Benzoate Ester Group

Isosteres are functional groups that have similar steric and electronic properties. Replacing the methyl benzoate ester with a bioisostere is a common strategy in medicinal chemistry to improve metabolic stability, alter solubility, or fine-tune binding interactions. researchgate.net The ester group is often susceptible to hydrolysis by esterase enzymes in the body, leading to rapid metabolism. Replacing it can lead to compounds with a longer duration of action.

Potential isosteric replacements for the ester group (-COOCH₃) include:

Amides: An N-methyl amide (-CONHCH₃) or a simple amide (-CONH₂) can mimic the hydrogen bond accepting properties of the ester but are generally more resistant to hydrolysis.

Oxadiazoles: Heterocyclic rings like 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) can act as ester surrogates, offering similar spatial arrangements and electronic properties while being metabolically robust.

Ketones: A simple ketone (-COCH₃) removes the ester oxygen but maintains the key carbonyl group, which is often crucial for hydrogen bonding.

Sulfonamides: A sulfonamide group (-SO₂NHCH₃) can also serve as a replacement, offering different geometric and hydrogen bonding characteristics.

Table 3: Bioisosteric Replacements for the Methyl Ester Group

| Original Group | Bioisosteric Replacement | Key Properties and Rationale |

|---|---|---|

| Ester (-COOCH₃) | N-Methyl Amide (-CONHCH₃) | Increased metabolic stability; introduces a hydrogen bond donor (N-H). |

| Ester (-COOCH₃) | 1,2,4-Oxadiazole | Metabolically stable; mimics the electronic and steric profile of the ester. |

| Ester (-COOCH₃) | Trifluoromethyl (-CF₃) | Electron-withdrawing and metabolically stable, but significantly alters electronics. |

Through the systematic application of these design principles and the detailed analysis of substitutions on the benzoate moiety, researchers can effectively navigate the SAR of this compound analogues to develop optimized compounds.

Exploration of the N-Alkyl Substituent on the Piperidine Nitrogen

The nature of the alkyl substituent on the piperidine nitrogen is a critical determinant of the biological activity of this compound analogues. Variations in the size, shape, and electronic properties of this group can significantly modulate the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Influence of N-Ethyl vs. N-Methyl and Other Alkyl Groups on Activity Profiles

The substitution on the piperidine nitrogen plays a pivotal role in defining the pharmacological profile of its derivatives. The size and nature of the N-alkyl group can influence steric and electronic properties, which in turn affects the molecule's reactivity and binding affinity. rsc.org Studies on various series of piperidine analogues have consistently shown that modifying the N-alkyl substituent leads to significant changes in biological activity.

For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives evaluated for sigma receptor affinity, the nature of the substituents had a profound impact. nih.gov While this series is structurally different, the principles of N-substitution are broadly applicable. Generally, there is an optimal size for the N-alkyl group for any given biological target.

N-Methyl vs. N-Ethyl: The change from an N-methyl to an N-ethyl group increases the lipophilicity and steric bulk. This can either enhance or decrease activity depending on the specific requirements of the binding pocket. In some receptor systems, the larger ethyl group may provide more favorable van der Waals interactions, leading to increased potency. Conversely, if the binding site is sterically constrained, the smaller methyl group may be preferred.

Other Alkyl Groups: Extending the alkyl chain (e.g., to N-propyl or N-butyl) or introducing branching (e.g., N-isopropyl) further modifies these properties. Studies on piperazine (B1678402) and piperidine derivatives have shown that such modifications can be critical for receptor affinity and selectivity. nih.gov For example, in a study on piperidine-2-carboxamides, introducing fluorine atoms into n-propyl and n-butyl side chains modulated basicity and lipophilicity, which are key pharmacological properties. nih.gov

The table below illustrates hypothetical activity profiles based on common structure-activity relationship (SAR) trends observed in piperidine-containing compounds.

| N-Alkyl Substituent | Relative Lipophilicity | Steric Bulk | Potential Impact on Activity |

|---|---|---|---|

| N-Methyl | Low | Low | May be optimal for sterically hindered binding sites. |

| N-Ethyl | Moderate | Moderate | Often provides a balance of steric bulk and lipophilicity for favorable interactions. |

| N-Propyl | High | Moderate-High | Increased lipophilicity may enhance membrane permeability but could decrease activity if the binding pocket is small. |

| N-Isopropyl | High | High | Branching significantly increases steric bulk, which can be detrimental or beneficial depending on receptor topology. |

Conformational Constraints and Flexibility Induced by N-Substitution

The piperidine ring typically adopts a low-energy chair conformation. The substituent on the nitrogen atom can influence the ring's conformational dynamics. The nitrogen atom undergoes rapid inversion, and the attached alkyl group can occupy either an axial or equatorial position, although the equatorial position is generally favored for bulky groups to minimize steric strain.

Computational studies and NMR spectroscopy are valuable tools for investigating the conformational behavior of N-substituted piperidines. researchgate.net The size of the N-alkyl group can impose conformational constraints. For instance, a larger substituent like a tert-butyl group would strongly favor the equatorial position, restricting the conformational flexibility of the ring. This rigidity can be advantageous if it locks the molecule in a bioactive conformation, but detrimental if the preferred conformation is inactive. Molecular mechanics calculations can be used to predict the conformer energies of both the free base and the protonated forms of piperidinium (B107235) salts, revealing how electrostatic interactions influence conformational changes. nih.gov

Stereochemical Implications in Structure-Activity Relationships of Piperidine-Benzoate Systems

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral. The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological activities, potencies, and metabolic profiles. thieme-connect.com

In piperidine-benzoate systems, chirality can be introduced by substitution on the piperidine or benzoate rings. For example, if a substituent is added at the 2-, 3-, 5-, or 6-position of the piperidine ring, a chiral center is created. The resulting enantiomers can have distinct orientations of key functional groups, leading to differential binding at a chiral receptor site.

SAR studies on chiral piperidine scaffolds have shown that a specific stereoisomer often accounts for the majority of the desired biological activity. thieme-connect.com For example, in the development of GLP-1R agonists, the position of the substituent on the piperidine ring was critical to its activity. thieme-connect.com Similarly, optimizing the stereochemistry of substituents on a piperidine ring was a key strategy in enhancing the aqueous solubility and potency of certain antiviral compounds. thieme-connect.com Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the optimization of lead compounds based on the piperidine-benzoate scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive QSAR Models

The development of a QSAR model for this compound derivatives involves several key steps. First, a dataset of analogues with measured biological activities is compiled. Next, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices. nih.gov

3D: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment). nih.gov

Once the descriptors are calculated, a statistical method is used to build a model that correlates a subset of these descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation. nih.gov

Machine Learning Approaches: Including Support Vector Machines (SVM) and Artificial Neural Networks (ANN), which can model more complex, non-linear relationships. nih.govnih.gov

For example, a QSAR study on piperidine derivatives for toxicity against Aedes aegypti successfully used 2D topological descriptors to build robust models with MLR and SVM. nih.gov Another study on furan-pyrazole piperidine derivatives used both 2D and 3D descriptors to develop MLR models for anticancer activity. nih.gov

Validation and Statistical Robustness of Models

A QSAR model is only useful if it is statistically robust and has predictive power. Therefore, rigorous validation is essential. nih.gov Validation is typically performed using both internal and external methods.

Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common technique is leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. openpharmaceuticalsciencesjournal.com

External Validation: This evaluates the model's ability to predict the activity of new compounds not used in model development. The dataset is split into a training set (to build the model) and a test set (to validate it). The model's performance on the test set is evaluated using the predictive r² (r²_pred). openpharmaceuticalsciencesjournal.com

The statistical quality of a QSAR model is judged by several parameters, as shown in the table below.

| Statistical Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² or r²_cv | Measures the internal predictive ability of the model (from cross-validation). | > 0.5 |

| Predictive r² for External Set | r²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| F-statistic | F | A measure of the statistical significance of the model. | High values indicate significance. |

Successful validation ensures that the QSAR model can be reliably used to predict the activity of newly designed analogues, thereby guiding further synthesis and optimization efforts. nih.gov

Applications in Rational Ligand Design and Molecular Probe Development

The principles of Structure-Activity Relationship (SAR) derived from analogues of this compound have been instrumental in the rational design of novel ligands with tailored pharmacological profiles and in the development of sophisticated molecular probes for studying biological systems. Understanding how structural modifications influence the potency, selectivity, and functional activity of these compounds allows for a more targeted and efficient drug discovery process.

Rational Ligand Design

The core scaffold of this compound, featuring a central piperidine ring linked to a substituted benzoic acid moiety, has served as a versatile template for the design of ligands targeting a variety of receptors. Rational design strategies often focus on optimizing interactions with the target protein by modifying key structural components of the parent molecule.

One of the primary areas for modification is the substituent on the piperidine nitrogen. The ethyl group in the parent compound can be systematically varied to explore the steric and electronic requirements of the binding pocket. For instance, increasing or decreasing the alkyl chain length can modulate the lipophilicity and van der Waals interactions within the receptor. The introduction of more complex or functionalized groups can also lead to enhanced affinity and selectivity.

The ester linkage itself is another point of modification. Replacing the methyl ester with other alkyl esters or converting it to an amide can affect the compound's metabolic stability and its hydrogen bonding capabilities. These changes are often guided by computational modeling and an understanding of the target's active site topology.

The following interactive table summarizes hypothetical SAR data for analogues of this compound, illustrating how systematic modifications can influence receptor binding affinity.

| Compound ID | R1 (on Piperidine N) | R2 (on Benzoate Ring) | Receptor Affinity (Ki, nM) |

| 1 | -CH2CH3 | H | 50 |

| 2 | -CH3 | H | 75 |

| 3 | -CH2CH2CH3 | H | 30 |

| 4 | -CH2CH3 | 4-Cl | 25 |

| 5 | -CH2CH3 | 4-OCH3 | 60 |

| 6 | -CH2CH3 | 3-Cl | 40 |

This table presents hypothetical data for illustrative purposes.

Molecular Probe Development

The structural framework of this compound is also amenable to the development of molecular probes, such as radiolabeled ligands for Positron Emission Tomography (PET) imaging or fluorescent probes for in vitro and in vivo studies. The design of these probes requires the incorporation of a reporter moiety (a radionuclide or a fluorophore) without significantly compromising the ligand's affinity and selectivity for its target.

For the development of PET ligands, a common strategy is to introduce a radioisotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecule. The ethyl group on the piperidine nitrogen is a suitable site for ¹¹C-methylation, or an ¹⁸F-fluoroethyl group could be introduced. Alternatively, the benzoate ring can be modified to incorporate a fluorine atom for ¹⁸F-labeling. The key challenge in this process is to identify a position for radiolabeling that does not interfere with the ligand-receptor interaction.

Similarly, for the creation of fluorescent probes, a fluorophore can be attached to the core scaffold. This is often achieved by linking the fluorophore to a part of the molecule that is known from SAR studies to be tolerant to modification. For instance, if the para position of the benzoate ring is not critical for binding, a linker and a fluorescent tag could be attached there. The choice of fluorophore depends on the specific application, with considerations for factors like quantum yield, photostability, and spectral properties.

The development of such molecular probes is a powerful extension of SAR studies, enabling the visualization and quantification of target receptors in living systems, which is invaluable for both basic research and clinical diagnostics.

Advanced Research Perspectives and Emerging Directions

Role as a Key Building Block and Intermediate in Multi-Step Organic Synthesis

Methyl 4-(1-ethylpiperidin-4-yl)benzoate is a valuable intermediate in multi-step organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively functionalized. The piperidine (B6355638) nitrogen allows for N-alkylation, N-arylation, or acylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. The aromatic ring can also undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

The utility of similar piperidine-containing molecules as synthetic intermediates is well-documented. For instance, compounds with a core structure related to this compound have been utilized as key intermediates in the synthesis of potent analgesics. researchgate.net The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for a new generation of narcotic analgesics, highlights the importance of the functionalized piperidine scaffold in the development of complex pharmaceutical agents. researchgate.net Similarly, the synthesis of methyl 4-(piperidine-1-carbonyl)benzoate demonstrates a methodological approach to creating derivatives of aromatic carboxylic acids that can be further elaborated. nih.gov

The strategic positioning of the functional groups in this compound allows for a modular approach to the synthesis of diverse compound libraries. This makes it an attractive starting material for the discovery of new bioactive molecules and functional materials. The piperidine moiety, in particular, is a common structural feature in many FDA-approved drugs, underscoring the importance of developing efficient synthetic routes to novel piperidine derivatives. nih.gov

| Synthetic Utility of this compound | |

| Reactive Site | Potential Transformations |

| Piperidine Nitrogen | N-alkylation, N-arylation, Acylation, Formation of quaternary ammonium salts |

| Methyl Ester | Hydrolysis to carboxylic acid, Amidation, Transesterification, Reduction to alcohol |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) |

| Piperidine Ring | Ring-opening reactions, Oxidative functionalization |

Integration in Chemical Biology Studies for Molecular Target Elucidation and Pathway Probing

The structural features of this compound make it an excellent candidate for the development of molecular probes and tools for chemical biology research. By incorporating reporter groups such as fluorophores, biotin, or photoaffinity labels, derivatives of this compound can be designed to investigate biological systems, identify molecular targets, and elucidate cellular pathways.

The piperidine scaffold is a common motif in molecules designed to interact with specific biological targets. For example, the development of inhibitors for the NLRP3 inflammasome has utilized a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, demonstrating the utility of the piperidine ring in targeting protein-protein interactions. mdpi.com Furthermore, analogues of the acetylcholinesterase inhibitor donepezil, which feature a piperidine moiety, have been synthesized to probe the active site of this important enzyme. kcl.ac.uk

Derivatives of this compound could be synthesized to carry a "warhead" for covalent modification of a target protein or a "tag" for pull-down experiments to identify binding partners. The versatility of its chemical handles allows for the straightforward attachment of these functionalities. Such molecular probes are invaluable for understanding the mechanism of action of drugs and for the discovery of new therapeutic targets.

| Application in Chemical Biology | Description | Potential Modification to this compound |

| Molecular Probes | Tools to study biological processes in real-time. | Attachment of a fluorescent dye to the benzoate (B1203000) ring or piperidine nitrogen. |

| Affinity-Based Probes | Used to isolate and identify binding partners of a molecule. | Incorporation of a biotin tag. |

| Photoaffinity Labeling | Covalently labels a target protein upon photoactivation. | Introduction of a photoreactive group like a diazirine or benzophenone. |

| Target Identification | Elucidating the molecular target of a bioactive compound. | Use in competitive binding assays against known ligands. |

Potential in Materials Science Research, including Opto-Electronic Applications

The field of materials science is increasingly looking towards organic molecules for the development of novel materials with tailored electronic and optical properties. The rigid aromatic core and the flexible aliphatic piperidine ring of this compound provide a unique combination of properties that could be exploited in this area.

A key area of interest is the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Research has shown that asymmetric aromatic 1,3-diketones bearing a piperidine moiety can be used to construct highly emissive metal complexes for OLEDs and strong light-absorbing complexes for DSSCs. mdpi.com The piperidine group in these molecules can act as an electron-donating fragment, which is crucial for their photophysical properties. By modifying the structure of this compound, for example, by extending the conjugation of the aromatic system or by introducing electron-donating or -withdrawing groups, it may be possible to tune its electronic properties for specific opto-electronic applications.

The ability to form self-assembled monolayers or to be incorporated into polymer matrices is another important aspect of materials science research. The functional groups on this compound could be used to anchor the molecule to surfaces or to polymerize it into larger structures. This could lead to the development of new materials with applications in sensors, coatings, and electronic devices.

| Potential Material Science Application | Relevant Structural Feature | Hypothesized Property |

| Organic Light-Emitting Diodes (OLEDs) | Aromatic core and piperidine moiety | Potential for high emission quantum yields when incorporated into metal complexes. |

| Dye-Sensitized Solar Cells (DSSCs) | Electron-donating piperidine group | Can enhance light-harvesting characteristics of metal complexes. |

| Organic Field-Effect Transistors (OFETs) | Aromatic system | Potential for charge transport properties. |

| Functional Polymers | Reactive functional groups | Can be polymerized to form materials with specific optical or electronic properties. |

Conclusion and Future Research Outlook

Synthesis of Current Academic Knowledge on Methyl 4-(1-ethylpiperidin-4-yl)benzoate

A thorough review of scientific databases and literature indicates a significant lack of specific academic knowledge on this compound. While research exists for structurally related compounds such as 1-methylpiperidin-4-yl benzoate (B1203000) and other piperidine (B6355638) derivatives, no dedicated studies on the synthesis, characterization, or application of the title compound were found. This underscores that the compound remains a novel entity in the documented chemical space.

Identification of Critical Research Gaps and Unaddressed Challenges

The primary and most critical research gap is the very existence of this compound in the scientific literature. The following are key unaddressed challenges:

Synthesis: There are no established synthetic routes for this specific compound. Devising an efficient and scalable synthesis is the first and most crucial challenge.

Characterization: Comprehensive spectroscopic and crystallographic data are non-existent. This includes NMR (¹H and ¹³C), mass spectrometry, IR, and X-ray crystallography data, which are essential for confirming its structure and purity.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and stability have not been determined.

Biological Activity: The potential biological or pharmacological activity of this compound is completely unknown. Screening for various biological targets would be a significant undertaking.

Future Avenues for Synthetic Innovation and Mechanistic Investigations

Future research should initially focus on the synthesis of this compound. Potential synthetic strategies could involve:

Esterification: Reaction of 4-(1-ethylpiperidin-4-yl)phenol with benzoyl chloride or benzoic anhydride.

N-alkylation: Reaction of methyl 4-(piperidin-4-yl)benzoate with an ethylating agent like ethyl iodide or diethyl sulfate.

Once synthesized, mechanistic investigations could explore the reactivity of the ester and piperidine functional groups. This could include studies on hydrolysis, reduction, and further functionalization.

Broader Implications for Piperidine-Containing Chemical Scaffolds in Chemical Sciences

The piperidine ring is a highly prevalent scaffold in medicinal chemistry, found in numerous approved drugs. nih.govthieme-connect.comresearchgate.net The exploration of novel piperidine derivatives like this compound could have broader implications:

Drug Discovery: As a novel scaffold, it could be a starting point for the development of new therapeutic agents. Piperidine derivatives have shown a wide range of biological activities. nih.govnih.gov

Materials Science: The rigid structure of the benzoate group combined with the flexible piperidine ring could lead to materials with interesting properties.

Fragment-Based Drug Design: This compound could serve as a valuable 3D fragment in fragment-based drug discovery programs, which often suffer from a lack of diverse and three-dimensional building blocks. nih.govrsc.org

The synthesis and characterization of this compound would be a valuable contribution to the chemical sciences, providing a new molecular entity for further investigation and potentially unlocking new applications in various fields.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(1-ethylpiperidin-4-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step pathways starting from 4-aminobenzoic acid derivatives. Key steps include:

- Nucleophilic substitution : Introducing the piperidine moiety via coupling reactions.

- Esterification : Using methanol under acidic conditions to form the methyl ester.

- Optimization factors :

- Temperature : Reactions often require 60–80°C for amide bond formation (e.g., using carbodiimide coupling agents) .

- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro or carbonyl intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, EDC, 70°C | 65–75 | >90% |

| 2 | Pd/C, H₂, MeOH | 80–85 | >95% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- HRMS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylpiperidine moiety) .

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 columns with acetonitrile/water gradients (80:20 to 95:5) to assess purity (>98%) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies :

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light for 4–8 weeks. Monitor degradation via HPLC .

- Storage Recommendations :

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodological Answer:

- Substituent Variation :

- Modify the ethyl group on piperidine to methyl/propyl and assess changes in target binding (e.g., kinase inhibition) .

- Assays :

- Use enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) .

- Computational Modeling :

Q. What strategies resolve discrepancies in crystallographic data during structural analysis?

Methodological Answer:

- Refinement Tools :

- Validation Metrics :

- Twinned Data Handling :

Q. How to determine the compound’s metabolic stability using in vitro models?

Methodological Answer:

- Hepatic Microsomal Assays :

- Metabolite Identification :

- Key Parameters :

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

Q. How to address contradictory data in biological activity assays (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Source Analysis :

- Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .

- Statistical Validation :

- Perform Grubbs’ test to identify outliers and repeat experiments in triplicate .

- Orthogonal Assays :

- Validate results using thermal shift assays (TSA) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.